molecular formula C33H42O12 B10762154 13-Acetyl-9-dihydrobaccatin III

13-Acetyl-9-dihydrobaccatin III

Cat. No.: B10762154
M. Wt: 630.7 g/mol
InChI Key: WPPPFZJNKLMYBW-KLFVOTOESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Acetyl-9-dihydrobaccatin III involves several steps. One common method starts with the extraction of taxanes from the needles of Taxus canadensis. The extracted taxanes are then subjected to acetylation reactions to introduce the acetyl group at the 13th position .

Industrial Production Methods: Industrial production often involves the use of large-scale extraction and purification techniques. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: 13-Acetyl-9-dihydrobaccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 13-Acetyl-9-dihydrobaccatin III involves its role as a precursor to taxol. Taxol stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division. This action is crucial in cancer treatment as it prevents the proliferation of cancer cells . The molecular targets include tubulin, a protein that forms microtubules .

Comparison with Similar Compounds

Comparison: 13-Acetyl-9-dihydrobaccatin III is unique due to its specific acetylation at the 13th position, which makes it a valuable intermediate for synthesizing taxol and taxotere. Other similar compounds, like 10-Deacetylbaccatin III, lack this specific acetyl group, making them less suitable for direct conversion to taxol .

Properties

Molecular Formula

C33H42O12

Molecular Weight

630.7 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26?,27-,28-,31+,32-,33+/m0/s1

InChI Key

WPPPFZJNKLMYBW-KLFVOTOESA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C

Origin of Product

United States

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